molecular formula C11H14FNS B2357878 4-(3-Fluorobenzyl)thiomorpholine CAS No. 414886-80-9

4-(3-Fluorobenzyl)thiomorpholine

Cat. No.: B2357878
CAS No.: 414886-80-9
M. Wt: 211.3
InChI Key: NCZPEABQJMHRAM-UHFFFAOYSA-N
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Description

4-(3-Fluorobenzyl)thiomorpholine is a chemical compound that belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds The presence of a fluorobenzyl group attached to the thiomorpholine ring imparts unique chemical and physical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorobenzyl)thiomorpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the use of 3-fluorobenzyl bromide as the starting material, which reacts with thiomorpholine under similar conditions. The choice of base and solvent can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzyl)thiomorpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with different substituents using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiomorpholine derivatives.

    Substitution: Formation of substituted benzylthiomorpholine derivatives.

Scientific Research Applications

4-(3-Fluorobenzyl)thiomorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the preparation of various thiomorpholine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to impart specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity towards certain targets.

At the molecular level, the compound can participate in various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation. The exact mechanism of action can vary depending on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylthiomorpholine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    4-(4-Fluorobenzyl)thiomorpholine: The fluorine atom is positioned differently on the benzyl group, potentially affecting its reactivity and interactions.

    4-(3-Chlorobenzyl)thiomorpholine: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and biological activity.

Uniqueness

4-(3-Fluorobenzyl)thiomorpholine is unique due to the presence of the fluorine atom on the benzyl group. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets. These properties make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZPEABQJMHRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326770
Record name 4-[(3-fluorophenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

414886-80-9
Record name 4-[(3-fluorophenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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